molecular formula C10H22N2O3 B1405055 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate CAS No. 1327336-50-4

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate

Cat. No. B1405055
CAS RN: 1327336-50-4
M. Wt: 218.29 g/mol
InChI Key: CHNKIQHZJLEFSM-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate” is a chemical compound with the molecular formula C9H20N2O3 . It is a carbamate ester and a tertiary amine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (OC(O)N), a tert-butyl group (C(CH3)3), a 2-hydroxy-3-(methylamino)propyl group .

Scientific Research Applications

  • Metabolism Studies :

    • Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, discovering hydroxylation of the tert-butyl and N-methyl groups. They identified m-(beta-hydroxy-tert.-butyl)phenol as a major phenolic metabolite through mass spectroscopy (Douch & Smith, 1971).
    • In another study, these authors explored the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, identifying eleven oxidation products formed by hydroxylation of tert-butyl and N-methyl groups (Douch & Smith, 1971).
  • Chemical Synthesis and Analysis :

    • Nakagawa et al. (1994) compared the cytotoxic effects of Butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, using isolated rat hepatocytes. This study provides insights into the comparative toxic effects of these compounds (Nakagawa, Yaguchi, & Suzuki, 1994).
    • Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, highlighting the selective deprotection and rapid transamidation reactions involved (Pak & Hesse, 1998).
    • Yang, Pan, and List (2009) conducted a study on the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by an asymmetric Mannich reaction, exploring chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Reaction Mechanism and Structural Analysis :

    • Ober et al. (2004) synthesized tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for synthesizing carbocyclic analogues of 2'-deoxyribonucleotides. They confirmed the substitution pattern of the cyclopentane ring using crystal structure analysis (Ober, Marsch, Harms, & Carell, 2004).
    • Guinchard, Vallée, and Denis (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, highlighting their utility as N-(Boc)-protected nitrones in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The safety and hazards associated with “tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate” are not specified in the available information .

properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKIQHZJLEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1327336-50-4
Record name tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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